N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a complex organic compound characterized by its unique structural components, including a benzofuran core, a benzo[d][1,3]dioxole moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzofuran derivative with a benzo[d][1,3]dioxole derivative using a palladium-catalyzed cross-coupling reaction.
Amide Bond Formation: The final step is the formation of the amide bond, which can be achieved by reacting the carboxylic acid derivative of the benzofuran with 3-methylbutanamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts aimed at treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile component in the design of advanced materials.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methylbutanamido)benzofuran-2-carboxamide
- N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylpentanamido)benzofuran-2-carboxamide
- N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylhexanamido)benzofuran-2-carboxamide
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-12(2)9-18(24)23-19-14-5-3-4-6-15(14)28-20(19)21(25)22-13-7-8-16-17(10-13)27-11-26-16/h3-8,10,12H,9,11H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHUINAAZYOALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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